molecular formula C11H13F3N2 B13625891 1-(3,4,5-Trifluorobenzyl)piperazine

1-(3,4,5-Trifluorobenzyl)piperazine

Cat. No.: B13625891
M. Wt: 230.23 g/mol
InChI Key: PDBQPZLYQTVSRF-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorobenzyl)piperazine is a fluorinated piperazine derivative characterized by a benzyl group substituted with three fluorine atoms at the 3-, 4-, and 5-positions of the aromatic ring. This structural motif confers unique electronic and steric properties due to the strong electron-withdrawing nature of fluorine, which enhances the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs.

The trifluorinated benzyl group in this compound may enhance binding affinity to hydrophobic pockets in proteins while improving pharmacokinetic properties like blood-brain barrier penetration .

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

1-[(3,4,5-trifluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H13F3N2/c12-9-5-8(6-10(13)11(9)14)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2

InChI Key

PDBQPZLYQTVSRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorobenzyl)piperazine can be synthesized through the reaction of 3,4,5-trifluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluorobenzyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various functional groups replacing the trifluorobenzyl moiety.

Scientific Research Applications

1-(3,4,5-Trifluorobenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Key Features Molecular Weight (g/mol) Lipophilicity (LogP)*
This compound 3,4,5-Trifluorobenzyl High electron-withdrawing effect; enhanced metabolic stability ~263.23 ~2.8
1-(3,4-Dimethoxybenzyl)piperazine trifluoroacetate 3,4-Dimethoxybenzyl + trifluoroacetate Increased solubility due to trifluoroacetate counterion ~378.31 ~1.5
1-(2-Fluorobenzyl)piperazine triazole 2-Fluorobenzyl + triazole Moderate lipophilicity; triazole enhances hydrogen bonding ~318.35 ~2.2
1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine 3,5-Bis(trifluoromethyl)benzoyl Extreme lipophilicity; steric hindrance from CF3 groups ~365.27 ~4.1
1-(3-Methoxybenzoyl)-4-triazolopyrimidine-piperazine 3-Methoxybenzoyl + triazolopyrimidine Polar methoxy group reduces lipophilicity; heterocyclic core for DNA binding ~422.44 ~1.9

*Estimated based on substituent contributions.

Key Observations :

  • Electron-withdrawing vs.
  • Lipophilicity : Fluorine atoms increase lipophilicity (LogP ~2.8) compared to methoxy-substituted analogs (LogP ~1.5–1.9) but less than bis(trifluoromethyl) derivatives (LogP ~4.1) .
  • Solubility: Trifluoroacetate salts (e.g., 1-(3,4-Dimethoxybenzyl)piperazine trifluoroacetate) exhibit improved aqueous solubility, whereas non-ionic fluorinated derivatives may require formulation adjustments .

Key Observations :

  • CNS applications: The trifluorobenzyl group’s lipophilicity and small atomic radius make it favorable for CNS target engagement, similar to 1-(3-fluorophenyl)piperazine, a known serotonin receptor ligand .

Unique Advantages of this compound

Metabolic Stability : Fluorine substituents reduce oxidative metabolism, prolonging half-life compared to methoxy or hydroxylated analogs .

Target Selectivity: The symmetrical 3,4,5-trifluoro pattern may reduce off-target effects vs. mono- or di-substituted benzylpiperazines .

Synergy with Hybrid Scaffolds: Potential for conjugation with triazoles or acetyl groups (as seen in and ) to optimize pharmacokinetics and potency .

Biological Activity

1-(3,4,5-Trifluorobenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by the presence of trifluoromethyl groups on the benzyl moiety, exhibits various pharmacological properties, including anticancer and neuropharmacological effects. The following sections will explore the biological activity of this compound through a detailed analysis of research findings, case studies, and relevant data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including those with trifluoromethyl substitutions. A notable investigation reported that derivatives containing the trifluoromethylbenzyl group demonstrated significant growth inhibition against various cancer cell lines. For instance:

  • Compound 23 (a derivative of this compound) showed a half-maximal inhibitory concentration (GI50) of 1.00 μM against the MDA-MB-468 breast cancer cell line.
  • Other derivatives exhibited GI50 values below 4 μM across multiple cell lines, indicating strong antiproliferative activity.
CompoundCell LineGI50 (μM)
23MDA-MB-468 (Breast)1.00
25HOP-92 (Lung)1.35
22COLO-215 (Colon)2.00
28RXF-393 (Renal)<4.00

These findings suggest that compounds with the trifluoromethyl group can enhance the cytotoxicity of piperazine derivatives against cancer cells .

Neuropharmacological Effects

The neuropharmacological profile of this compound has been investigated through operant conditioning studies in animal models. Research indicates that this compound can modulate certain neurotransmitter systems:

  • In a study using rats trained to discriminate between saline and TFMPP (a related piperazine), it was found that doses of 0.5 mg/kg could effectively elicit stimulus properties similar to known psychoactive substances.
  • The compound's interaction with various receptors was assessed, revealing that only buspirone effectively antagonized the TFMPP stimulus response .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is closely linked to their structural characteristics. The presence of trifluoromethyl groups has been associated with enhanced potency and selectivity in various biological assays.

A review on SAR indicated that modifications at specific positions on the piperazine ring can significantly influence biological outcomes:

  • Substituents at the N-1 and N-4 positions were shown to affect both potency and selectivity across different therapeutic areas including anticancer and antidepressant activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of piperazine derivatives in clinical settings:

  • Anticancer Trials : In vitro studies have shown that compounds similar to this compound exhibit potent growth inhibition against diverse cancer types such as colon and lung cancers.
  • Neuropharmacological Assessment : Behavioral tests in animal models have demonstrated that these compounds can influence anxiety-like behaviors and may possess anxiolytic properties.

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